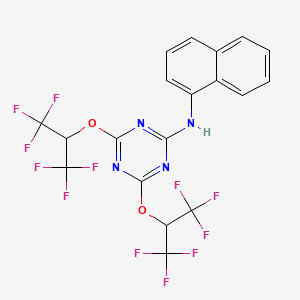

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-

Descripción

This compound is a highly fluorinated 1,3,5-triazine derivative characterized by two 2,2,2-trifluoro-1-trifluoromethylethoxy groups at positions 2 and 4 and a 1-naphthylamino substituent at position 4. Its structure combines fluorinated alkoxy chains, known for enhancing thermal stability and hydrophobicity, with a bulky aromatic amine group, which may confer unique electronic or bioactive properties. While direct data on this compound’s applications are scarce in the provided evidence, analogous triazine derivatives are utilized in flame retardants, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Propiedades

Fórmula molecular |

C19H10F12N4O2 |

|---|---|

Peso molecular |

554.3 g/mol |

Nombre IUPAC |

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-naphthalen-1-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C19H10F12N4O2/c20-16(21,22)11(17(23,24)25)36-14-33-13(32-10-7-3-5-8-4-1-2-6-9(8)10)34-15(35-14)37-12(18(26,27)28)19(29,30)31/h1-7,11-12H,(H,32,33,34,35) |

Clave InChI |

SWQLWFWHKCPVAJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,3,5-Triazina, 2,4-bis(2,2,2-trifluoro-1-trifluorometiletoxi)-6-(1-naftilamino)- típicamente implica los siguientes pasos:

Formación del Anillo de Triazina: El anillo de triazina se puede sintetizar mediante la ciclación de precursores apropiados, como el cloruro de cianúrico, en condiciones controladas.

Introducción de Grupos Trifluorometiletoxi: Los grupos trifluorometiletoxi se pueden introducir mediante reacciones de sustitución nucleófila utilizando reactivos adecuados como el trifluoroetanol.

Unión del Grupo Naphtilamino: El grupo naftilamino se puede unir mediante reacciones de aminación, que a menudo implican el uso de naftilamina y catalizadores apropiados.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:

Reactores de flujo continuo o por lotes: Para controlar los parámetros de reacción y mejorar la eficiencia.

Técnicas de purificación: Como cristalización, destilación o cromatografía para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,3,5-Triazina, 2,4-bis(2,2,2-trifluoro-1-trifluorometiletoxi)-6-(1-naftilamino)- puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.

Catalizadores: Incluidos los catalizadores de metales de transición para reacciones específicas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its triazine core can undergo various chemical transformations that allow the introduction of different functional groups.

Biology

Research indicates potential biological activities including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Antiviral Activity : Studies highlight its potential as a therapeutic agent against viral infections.

A notable study demonstrated that derivatives of triazine compounds exhibit significant antifungal activity against pathogens like Candida albicans .

Medicine

In pharmaceutical research, this compound is explored as an intermediate in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Materials Science

Due to its unique chemical properties:

- Polymer Development : It is used in creating advanced materials such as coatings and adhesives.

- UV Absorption : Triazine derivatives are employed as UV stabilizers in plastics and coatings to enhance durability against sunlight degradation.

Case Study 1: Antimicrobial Activity

A study conducted on various triazine derivatives revealed that compounds similar to 1,3,5-Triazine exhibited potent antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes due to the lipophilic nature of the trifluoroalkyl substituents .

Case Study 2: Pharmaceutical Applications

In a recent investigation into the use of triazine derivatives in drug formulation, it was found that these compounds could enhance the solubility and bioavailability of poorly soluble drugs. This property is critical for developing effective pharmaceutical formulations .

Mecanismo De Acción

El mecanismo de acción de 1,3,5-Triazina, 2,4-bis(2,2,2-trifluoro-1-trifluorometiletoxi)-6-(1-naftilamino)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede:

Unirse a enzimas o receptores: Afecta su actividad y lleva a efectos biológicos.

Modular las vías de señalización: Influyendo en los procesos y respuestas celulares.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s fluorinated alkoxy groups likely improve thermal stability compared to non-fluorinated analogs like melamine phosphate, which relies on phosphate-amine interactions for flame-retardant properties .

Synthetic Accessibility: Bis(morpholino) triazines are synthesized via nucleophilic displacement of chlorotriazines, a method that may apply to the target compound’s alkoxy groups . Fluorinated 1,2,4-triazines () require multi-step reactions involving thiosemicarbazide or trifluoroacetate intermediates, suggesting that the target compound’s fluorinated substituents could complicate synthesis .

Bioactivity: While the target compound’s bioactivity is undocumented in the evidence, fluorinated triazines in exhibit antibacterial properties, implying that its naphthylamino group could synergize with fluorinated chains for enhanced bioactivity .

Environmental and Safety Profiles :

- Melamine phosphate lacks harmonized hazard classifications, but fluorinated compounds often raise concerns regarding persistence. The target compound’s environmental impact remains unstudied .

Actividad Biológica

1,3,5-Triazine derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- is a notable derivative that has been explored for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a triazine core with trifluoroethoxy substituents and an aniline moiety. The synthesis typically involves:

- Amination of triazine derivatives using various anilines.

- Suzuki coupling reactions to introduce phenolic groups.

These synthetic strategies are crucial for enhancing the compound's biological activity by modifying its structural properties.

Biological Activity Overview

1,3,5-Triazine derivatives exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : They show efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Studies

A significant study evaluated the anticancer activity of 1,3,5-triazine derivatives against lung cancer cell lines (A549 and NCI-H1299). The compound 9c , a derivative of the targeted triazine structure:

- Cell Viability Assay : Treatment with 25 μM of compound 9c resulted in a decrease in cell viability to 59.9% in A549 cells and 68.8% in NCI-H1299 cells .

The mechanism underlying the anticancer effects involves:

- Increased Reactive Oxygen Species (ROS) : Flow cytometry analysis indicated that treatment with compound 9c led to elevated ROS levels.

- Mitochondrial Membrane Depolarization : This suggests that the compound may induce mitochondrial dysfunction as part of its cytotoxic mechanism .

Antimicrobial Activity

Research has shown that triazine derivatives possess significant antimicrobial properties. For instance:

- A review highlighted their effectiveness against various pathogens including bacteria and fungi .

- Specific derivatives have been tested for antifungal activity with promising results.

Data Summary Table

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between triazine derivatives and target proteins. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.